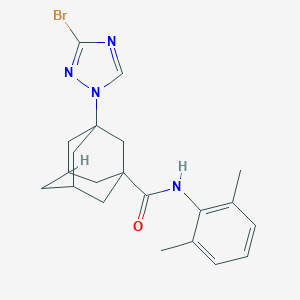
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in medicine.
Aplicaciones Científicas De Investigación
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound targets specific enzymes and proteins involved in these processes, leading to the inhibition of viral replication and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide include the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide in lab experiments is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide. One potential direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on the potential anti-cancer properties of this compound, as well as its immunomodulatory effects. Finally, research could be conducted on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a compound with significant potential for use in medicine. Its broad-spectrum antiviral activity and potential anti-cancer properties make it a promising candidate for further research and development. However, its low solubility in water presents a challenge for in vivo administration. Further research is needed to fully explore the potential applications of this compound.
Métodos De Síntesis
The synthesis method of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3-bromo-1H-1,2,4-triazole-5-amine in the presence of a coupling agent, followed by the addition of 2,6-dimethylphenyl isocyanate. This reaction results in the formation of the desired compound.
Propiedades
Nombre del producto |
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C21H25BrN4O |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25BrN4O/c1-13-4-3-5-14(2)17(13)24-18(27)20-7-15-6-16(8-20)10-21(9-15,11-20)26-12-23-19(22)25-26/h3-5,12,15-16H,6-11H2,1-2H3,(H,24,27) |
Clave InChI |
JZFYPXAMGCNZCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)

![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)